molecular formula C13H18ClNO2 B1325516 Heptyl 2-chloroisonicotinate CAS No. 898784-92-4

Heptyl 2-chloroisonicotinate

Cat. No. B1325516
M. Wt: 255.74 g/mol
InChI Key: WYFMNYWWXZQBTL-UHFFFAOYSA-N
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Description

Heptyl 2-chloroisonicotinate (HCI) is a synthetic compound used in laboratory experiments to study biochemical and physiological effects. It is an ester of 2-chloroisonicotinic acid and a C7 alcohol. HCI has been studied for its potential uses in medicinal chemistry, drug design, and other scientific research applications.

Scientific Research Applications

Electrochemical Properties

  • Electroreduction on Mercury Electrodes : The electroreduction of 2-chloroisonicotinic acid at mercury electrodes has been studied, revealing insights into the reduction mechanism and kinetics. This research could have implications for understanding the electrochemical behaviors of related compounds like Heptyl 2-chloroisonicotinate (Montoya & Mellado, 2008).

Polymer and Material Science

  • Polymeric Properties : The synthesis and characterization of poly-(3,4-propylene-dioxythiophene-heptyl 2) (PProDOT-heptyl 2) have been explored, showcasing its electrochemical and spectroelectrochemical properties. This polymer's conductivity and absorption bands in different states offer insights into potential applications in material science (Son et al., 2009).

Crystallography and Solid-State Studies

  • Polymorphism in Similar Molecules : Research on polymorphism and phase transitions of 3-chloroisonicotinic acid highlights structural differences in its polymorphs, offering a parallel to understand the solid-state properties of related compounds like Heptyl 2-chloroisonicotinate (Long et al., 2015).

Chemical Synthesis and Reactions

  • Schiff Base Synthesis and Mesophase Studies : Studies on the synthesis of Schiff base compounds with heptyl substituents, like Heptyl 2-chloroisonicotinate, indicate their potential for forming mesogenic phases, useful in liquid crystal technology (Jamain et al., 2019).

Biochemical Applications

  • Biotransformation Pathways : Investigations into the biotransformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by Rhodococcus erythropolis shed light on the microbial pathways that could be relevant for the bioconversion of similar compounds (Jin et al., 2011).
  • Engineering of Amidase for Biosynthesis : The engineering of amidase for the efficient biosynthesis of 2-chloronicotinic acid, a process that may have parallels in the synthesis or breakdown of Heptyl 2-chloroisonicotinate (Tang et al., 2018).

properties

IUPAC Name

heptyl 2-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-2-3-4-5-6-9-17-13(16)11-7-8-15-12(14)10-11/h7-8,10H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFMNYWWXZQBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642147
Record name Heptyl 2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptyl 2-chloroisonicotinate

CAS RN

898784-92-4
Record name Heptyl 2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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